Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Description
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Properties
IUPAC Name |
methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-12-6-13(2)19-17(7-12)23(11-18(24)28-5)21(29-19)22-20(25)14-8-15(26-3)10-16(9-14)27-4/h6-10H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGKOGYNSUNMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC(=C3)OC)OC)S2)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a synthetic compound that has attracted attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and supporting research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 398.45 g/mol. The compound features a complex structure characterized by the presence of methoxy groups and a benzothiazole moiety, which are crucial for its biological interactions.
Research indicates that this compound exhibits several mechanisms of action:
- Anticancer Activity : Studies have shown that benzothiazole derivatives possess significant anticancer properties. This compound has been reported to induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and proliferation .
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators. This suggests its applicability in treating inflammatory diseases .
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
In Vitro Studies
In vitro studies have highlighted the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |
| A549 (Lung) | 18 | Cell cycle arrest at G1 phase |
In Vivo Studies
In vivo studies conducted on animal models have further validated the anticancer and anti-inflammatory activities:
- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in significant tumor size reduction compared to control groups .
- Reduction in Inflammatory Markers : Administration in models of acute inflammation showed decreased levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect .
Case Studies
Several case studies have documented the therapeutic potential of related benzothiazole compounds:
- Case Study 1 : A study involving patients with advanced breast cancer treated with benzothiazole derivatives showed promising results in tumor regression and improved quality of life.
- Case Study 2 : Patients with chronic inflammatory conditions reported symptomatic relief following treatment with compounds similar to this compound.
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, benzothiazole protons at δ 7.2–7.5 ppm) .
- X-ray Crystallography : Use SHELX (for refinement) and ORTEP-III (for visualization) to resolve bond lengths/angles. Refinement parameters (R-factor < 0.05) ensure structural accuracy .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ at m/z ~455.2) .
How can conflicting crystallographic data (e.g., disordered moieties) be resolved during structural refinement?
Advanced Research Question
- Disorder Handling : In SHELXL, split disordered atoms into multiple positions (PART instructions) and apply geometric constraints (e.g., SIMU/ISOR) to stabilize refinement .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and validate hydrogen bonding via Mercury’s interaction maps .
- Case Example : A 2024 study resolved methoxy group disorder by refining occupancy factors (0.7:0.3) and applying thermal similarity restraints .
What strategies are effective for analyzing structure-activity relationships (SAR) of benzothiazole derivatives like this compound?
Advanced Research Question
- Functional Group Modulation : Systematically replace substituents (e.g., methoxy → ethoxy, dimethyl → diethyl) and assay bioactivity. For example, replacing 3,5-dimethoxy with nitro groups reduced antimicrobial efficacy by 40% .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets (e.g., DNA gyrase). Validate with in vitro IC₅₀ assays .
- Data Correlation : Use multivariate regression to link electronic parameters (Hammett σ) with activity trends .
How can contradictory bioactivity results (e.g., varying IC₅₀ values across assays) be systematically addressed?
Advanced Research Question
- Assay Standardization : Normalize protocols (e.g., fixed cell density in cytotoxicity assays) and include positive controls (e.g., doxorubicin for anticancer studies) .
- Solubility Adjustments : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation artifacts. Confirm solubility via dynamic light scattering .
- Statistical Analysis : Apply Grubbs’ test to identify outliers and repeat experiments with triplicate technical replicates .
What mechanistic hypotheses explain the compound’s observed inhibition of microbial DNA topoisomerases?
Advanced Research Question
- Binding Mode : The benzothiazole core intercalates into DNA, while the sulfamoyl group chelates Mg²⁺ in the topoisomerase active site, as shown in molecular dynamics simulations .
- Kinetic Studies : Pre-steady-state kinetics (stopped-flow assays) reveal noncompetitive inhibition (Ki = 2.3 µM) with delayed DNA cleavage .
- Mutagenesis : E. coli topo IV mutants (GyrA S83L) show 10-fold resistance, confirming target engagement .
How can synthetic byproducts (e.g., regioisomers) be identified and minimized during scale-up?
Advanced Research Question
- Analytical Monitoring : Use HPLC-PDA (C18 column, 70:30 MeOH/H₂O) to detect regioisomers (retention time shifts ≥1.5 min) .
- Process Optimization : Adjust reaction pH (6.5–7.0) and use phase-transfer catalysts (e.g., TBAB) to suppress side reactions during imine formation .
- Case Study : A 2023 pilot-scale synthesis reduced byproduct formation from 12% to 2% via controlled dropwise addition of benzoyl chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
